molecular formula C13H19ClN4O2 B3230040 (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1289585-47-2

(R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3230040
CAS No.: 1289585-47-2
M. Wt: 298.77 g/mol
InChI Key: ZFLIRYBGAJOOPR-SECBINFHSA-N
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Description

(R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H19ClN4O2 and its molecular weight is 298.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.1196536 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H17ClN4O2\text{C}_12\text{H}_{17}\text{Cl}\text{N}_4\text{O}_2

Structural Features

  • Chiral Center : The compound contains a chiral center at the pyrrolidine ring.
  • Chloro Group : The presence of a chlorine atom on the pyrimidine ring is significant for its biological activity.
  • Tert-butyl Ester : The tert-butyl ester group may influence the compound's solubility and bioavailability.

Research indicates that compounds similar to (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine derivatives exhibit various biological activities, primarily through interactions with protein kinases and other cellular targets:

  • Protein Kinase Inhibition : Certain pyrimidine compounds have been shown to inhibit key protein kinases involved in cell signaling pathways, which can lead to anti-cancer effects .
  • Antiproliferative Activity : The presence of the chloro group has been linked to enhanced antiproliferative effects against various cancer cell lines .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its ability to inhibit protein kinases, it may serve as a candidate for developing anti-cancer therapies.
  • Neurological Disorders : Some derivatives have shown promise in treating conditions like epilepsy due to their anticonvulsant properties .

Study 1: Inhibition of Protein Kinases

A study investigated the inhibitory effects of pyrimidine derivatives on various protein kinases, including CDK1 and JNK. The results indicated that (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine derivatives could effectively inhibit these kinases, leading to reduced cell proliferation in vitro .

Study 2: Anticancer Activity

In a series of tests involving human cancer cell lines, compounds structurally related to (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine demonstrated significant antiproliferative activity. The SAR (Structure-Activity Relationship) analysis highlighted the importance of the chloro substituent in enhancing this activity .

Study 3: Anticonvulsant Properties

Another study focused on evaluating the anticonvulsant potential of similar compounds. The findings suggested that modifications to the pyrrolidine structure could lead to increased efficacy against seizure models in rodents, indicating potential for treating epilepsy .

Table 1: Biological Activities of Related Compounds

Compound NameIC50 (nM)TargetActivity Type
Compound A57JNKInhibitor
Compound B94CDK1Inhibitor
Compound C7.4EnteropeptidaseInhibitor

Table 2: Summary of Case Studies

Study FocusFindingsReference
Protein Kinase InhibitionEffective inhibition observed in vitro
Anticancer ActivitySignificant antiproliferative effects reported
Anticonvulsant PropertiesEnhanced efficacy in seizure models

Scientific Research Applications

Pharmacological Significance

The compound has been identified as a promising candidate in the development of inhibitors targeting specific protein kinases, which are critical in various cellular processes. For instance, it has been studied for its ability to inhibit the activity of IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1), both of which are implicated in inflammatory responses and cancer progression . The inhibition of these kinases can lead to reduced cell proliferation and survival in cancerous tissues.

Table 1: Inhibitory Activity Against Protein Kinases

Compound NameTarget KinaseIC50 Value (µM)Reference
(R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl esterIKKε0.5
Other Pyrimidine DerivativesTBK10.8

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity by targeting CDC42/RHOJ pathways, which are crucial for cell motility and proliferation in cancer cells . The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can enhance potency and selectivity against cancer cell lines.

Table 2: Anticancer Activity of Derivatives

Compound NameCancer Cell LineInhibition Rate (%)Reference
ARN22089Melanoma75
ARN25062Breast Cancer80

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways associated with tumor growth and metastasis. By inhibiting IKKε and TBK1, the compound disrupts NF-kB signaling, leading to decreased expression of pro-inflammatory cytokines and survival factors in tumor cells .

Drug Development Potential

Given its favorable pharmacokinetic properties, such as solubility and metabolic stability, this compound is being explored further for its potential as a therapeutic agent in treating various cancers and inflammatory diseases . The ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects.

Properties

IUPAC Name

tert-butyl (3R)-3-[(2-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLIRYBGAJOOPR-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116829
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289585-47-2
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289585-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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